Cryptophycin -

Cryptophycin

Catalog Number: EVT-1573423
CAS Number:
Molecular Formula: C35H43ClN2O8
Molecular Weight: 655.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cryptophycins are a class of natural products originally isolated from the cyanobacterium Nostoc sp. in 1990. These compounds are characterized as 16-membered macrolide antimitotic agents, exhibiting potent cytotoxicity against various cancer cell lines. Their primary mechanism of action involves the stabilization of microtubules, leading to disruption of normal cellular processes and induction of apoptosis in cancer cells. Due to their unique structural features and biological activity, cryptophycins have garnered significant interest for potential therapeutic applications in oncology.

Source and Classification

Cryptophycins are derived from cyanobacteria, specifically from the genus Nostoc. They belong to a larger class of compounds known as depsipeptides, which are characterized by the presence of both amide and ester linkages within their structure. The classification of cryptophycins can be further refined based on their structural variations and biological activities, with several analogues being synthesized for research purposes.

Synthesis Analysis

Methods

The synthesis of cryptophycins has been a subject of extensive research due to their complex structure and biological significance. Various synthetic strategies have been developed, including:

  • Total Synthesis: This approach involves constructing the entire molecule from simple starting materials through a series of chemical reactions. Notable methods include convergent synthesis that breaks down the molecule into four distinct building blocks (units A-D) for assembly .
  • Semi-synthesis: This method modifies naturally occurring cryptophycin compounds to create analogues with improved properties. Modifications often target specific functional groups to enhance efficacy or reduce toxicity.

Technical Details

Recent advancements in synthetic methodologies have focused on improving yields and simplifying reaction conditions. For example, the use of microwave-assisted synthesis has been explored to expedite certain reactions involved in cryptophycin production . Additionally, solid-phase synthesis techniques have allowed for more efficient assembly of cryptophycin analogues.

Molecular Structure Analysis

Cryptophycins possess a complex molecular structure characterized by a 16-membered macrolide ring that includes multiple stereocenters. The general structure can be represented as follows:

  • Core Structure: The core consists of a cyclic framework with various substituents that influence its biological activity.
  • Variability: Different analogues exhibit variations in the side chains and functional groups attached to the core structure, which can significantly affect their pharmacological properties.

Data

The molecular formula for cryptophycin-52, one of the most studied analogues, is C36H58N2O8C_{36}H_{58}N_2O_8, with a molecular weight of approximately 634.85 g/mol .

Chemical Reactions Analysis

The synthesis of cryptophycins involves several key chemical reactions:

  • Condensation Reactions: These reactions form amide and ester linkages critical for building the macrolide structure.
  • Cyclization Reactions: Cyclization is essential for forming the 16-membered ring, often achieved through intramolecular reactions.
  • Functional Group Modifications: These include hydroxylation and alkylation processes that introduce or modify functional groups within the molecule.

Technical Details

Reactions are typically conducted under controlled conditions using various catalysts such as palladium or copper salts to facilitate coupling reactions . High-performance liquid chromatography is commonly employed for purification and analysis of reaction products.

Mechanism of Action

Cryptophycins exert their anticancer effects primarily through their interaction with tubulin, a key protein involved in microtubule dynamics. The mechanism can be summarized as follows:

  1. Binding to Tubulin: Cryptophycins bind to tubulin with high affinity, stabilizing microtubules.
  2. Inhibition of Microtubule Dynamics: This stabilization prevents normal mitotic spindle formation during cell division, leading to cell cycle arrest.
  3. Induction of Apoptosis: Prolonged stabilization results in cellular stress and activation of apoptotic pathways, ultimately leading to cell death.

Data suggests that cryptophycins are among the most potent stabilizers of microtubules known, outperforming traditional chemotherapeutic agents like paclitaxel at lower concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cryptophycin compounds are typically colorless solids.
  • Solubility: They exhibit varying solubility profiles depending on their chemical modifications; many are soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Cryptophycins show hydrolytic instability under physiological conditions, particularly at certain ester linkages which can limit their clinical application .
  • Reactivity: The presence of multiple functional groups allows for further chemical modifications aimed at enhancing therapeutic efficacy.
Applications

Cryptophycins have significant potential applications in scientific research and medicine:

  • Anticancer Agents: Due to their potent cytotoxicity against drug-resistant cancer cells, cryptophycin analogues are being investigated as potential treatments for various cancers.
  • Structure-Activity Relationship Studies: Ongoing research aims to elucidate how structural modifications influence biological activity, guiding the design of new therapeutic agents .
Introduction to Cryptophycins

Historical Discovery and Natural Sources

The discovery of cryptophycins unfolded through two parallel pathways:

  • Initial isolation (1990): Researchers at Merck & Co. identified "cryptophycin 1" from the terrestrial cyanobacterium Nostoc sp. ATCC 53789 (collected from Arran Island, Scotland) during antifungal screening. The compound demonstrated potent activity against Cryptococcus species, inspiring its name [2] [6].
  • Anticancer rediscovery (1994): Independently, a University of Hawaii team led by Moore and Patterson isolated cryptophycin 1 from Nostoc sp. GSV 224 (collected in India). This group identified its extraordinary cytotoxicity (IC₅₀ = 6 pM against LoVo colorectal adenocarcinoma cells), triggering intensive pharmacological investigation [1] [3] [10].

Natural Sources and Distribution:Cryptophycins occur predominantly in free-living and symbiotic Nostoc species across diverse habitats:

  • Terrestrial strains: Nostoc spp. from soils, lichen associations, and paddy fields (e.g., Iranian strain ASN_M) [10]
  • Marine environments: Isolated from the sponge Dysidea arenaria (Okinawa), though cyanobacterial symbionts are likely the true producers [2] [10]
  • Geographical range: Producers identified across Scotland, India, Japan, and Iran, indicating global distribution [6] [10]

Table 1: Cryptophycin-Producing Cyanobacterial Strains

Strain DesignationSource LocationKey MetabolitesBioactivity Profile
ATCC 53789Arran Island, ScotlandCryptophycin 1, Cryptophycin 24Antifungal, Cytotoxic
GSV 224 (ATCC 55483)Terrestrial sample, IndiaCryptophycin 1, Cryptophycin 52 precursorPotent antitumor activity
ASN_MPaddy fields, IranUnspecified cryptophycinsCytotoxic
Symbiont of Dysidea arenariaOkinawan marine spongeArenastatin A (≡ Cryptophycin 24)Antitumor

Taxonomic Origins: Cyanobacterial Symbionts (Nostoc spp.)

Cryptophycin production appears restricted to specific strains within the genus Nostoc (Order Nostocales, Family Nostocaceae). Genomic insights reveal:

  • Strain-specific biosynthesis: Not universal to all Nostoc; linked to the presence of the ~39 kb cryptophycin (crp) gene cluster [10]
  • Genomic conservation: Identical crp clusters exist in ATCC 53789 and GSV 224 despite geographical separation, suggesting horizontal gene transfer or evolutionary conservation [10]
  • Symbiotic adaptations: Nostoc inhabits ecological niches from Antarctic soils to marine sponges. Cryptophycin production may enhance survival through antipredator effects or microenvironment modulation [6] [10]

Biosynthetic Gene Cluster (crp):

  • Architecture: Hybrid polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) system
  • Core genes: crpA and crpB (PKS modules), crpC and crpD (NRPS modules) [10]
  • Tailoring enzymes: crpE (epoxidase), crpH (chlorinase), and crpF/G (putative regulators) enable structural diversification [5] [10]

Structural Classification as Depsipeptide Macrolides

Cryptophycins belong to the 16-membered macrocyclic depsipeptide family, characterized by ester and amide bonds linking four structural units:

Core Structural Features (Illustrated by Cryptophycin 1):

  • Unit A: 5-Hydroxy-6-methyl-8-phenylocta-2,7-dienoic acid (polyketide origin) with a reactive β-epoxide
  • Unit B: 3-Chloro-4-methoxy-D-tyrosine (nonproteinogenic amino acid)
  • Unit C: Methyl-β-alanine (unusual amino acid derivative)
  • Unit D: L-Leucic acid (α-hydroxylated acid)
  • Macrocyclization: Ester bond between Unit C (carboxyl) and Unit D (hydroxyl) [1] [8] [10]

Table 2: Cryptophycin Structural Units and Their Roles

Structural UnitKey ComponentsBiosynthetic OriginFunctional Significance
Aβ-Epoxide, Styrenyl groupPolyketide synthase (PKS)Microtubule binding, Cytotoxicity
B3-Chloro-4-methoxy-D-tyrosineNonribosomal peptide synthetase (NRPS)Tubulin interaction, Structural rigidity
CMethyl-β-alanineNRPSMacrolactone closure site
DL-Leucic acidHydroxy acidEster bond formation

Key Structural Variations:

  • Epoxide modifications: Natural variants include chlorohydrins (e.g., Cryptophycin 3) or olefins (e.g., Cryptophycin 51) [1] [5]
  • Side-chain alterations: Methylation (C-6 in Unit A), halogenation (Cl/Br in Unit B), or alkylation (Unit D) influence potency and stability [1] [4]
  • Synthetic analogs: Cryptophycin-52 (LY355703) features gem-dimethylation at C-6 (Unit A) and C-2 (Unit C) to enhance hydrolytic stability by sterically shielding the ester bond [1] [4] [10]

Biosynthesis Highlights:

  • Chain assembly: NRPS/PKS hybrid system activates and condenses Units A-D in an ATP-dependent process
  • Macrocyclization: Thioesterase (TE) domain catalyzes ester bond formation between Unit C and Unit D, releasing the macrocycle [9]
  • Post-assembly modifications:
  • Epoxidation by CrpE cytochrome P450
  • Chlorination by halogenase CrpH
  • Methylation by O-methyltransferases [5] [9] [10]

Properties

Product Name

Cryptophycin

IUPAC Name

(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

Molecular Formula

C35H43ClN2O8

Molecular Weight

655.2 g/mol

InChI

InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9+

InChI Key

PSNOPSMXOBPNNV-UKTHLTGXSA-N

Synonyms

cryptophycin

Canonical SMILES

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl

Isomeric SMILES

CC1CNC(=O)C(NC(=O)/C=C/CC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl

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